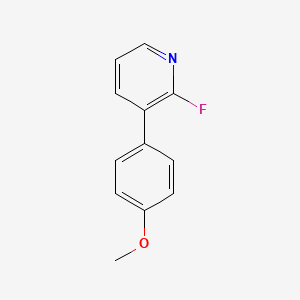

2-Fluoro-3-(4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZWUHJIAWPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Fluoro 3 4 Methoxyphenyl Pyridine

Strategies for the Construction of the Pyridine (B92270) Core Precursors

The initial phase in the synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine is the formation of a suitable pyridine precursor. This often involves building the heterocyclic ring system through various cyclization and cycloaddition reactions.

Cyclization Reactions for Fluoropyridine Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including fluorinated pyridines. These methods typically involve the condensation of smaller, acyclic precursors to form the pyridine ring. For instance, a common approach is the reaction of β-fluoroenolate salts with amidines. This method provides a versatile route to fluorinated pyrimidines and can be adapted for the synthesis of fluorinated pyridines. nih.gov The reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides can produce 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in high yields under mild conditions. nih.gov While this specific example leads to pyrimidines, the underlying principle of cyclocondensation with fluorinated building blocks is applicable to pyridine synthesis.

Another relevant cyclization strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. This method has been successfully employed for the synthesis of diversely substituted 3-fluoropyridines. acs.org

| Precursors | Reagents | Product | Yield |

| Potassium (Z)-2-cyano-2-fluoroethenolate and Amidine Hydrochlorides | - | Fluorinated Aminopyrimidines | High |

| α,α-Difluoro-β-iodoketones and Silyl Enol Ethers | fac-Ir(ppy)3, Ammonium Acetate | 3-Fluoropyridines | Up to 90% |

Hetero-Diels-Alder and Related Annulation Approaches to Fluorinated Pyridines

The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction, is a powerful tool for constructing heterocyclic rings. rsc.org In this approach, a 1-azadiene (a diene containing a nitrogen atom) reacts with a dienophile (an alkene or alkyne) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The incorporation of fluorine into either the diene or dienophile component allows for the synthesis of fluorinated pyridines. researchgate.net

While the direct application to this compound is not explicitly detailed in the provided sources, the general strategy is well-established for the synthesis of various fluorinated (hetero)aromatic compounds. researchgate.net The inverse-electron-demand Diels-Alder reaction of electron-rich systems with electron-deficient triazines has been used to synthesize polyfluoroalkyl-containing pyrimidines and related fused systems. enamine.net This highlights the potential of cycloaddition reactions in building complex fluorinated heterocyclic scaffolds.

Installation of the Fluoro-Substituent at the 2-Position

Once the 3-(4-methoxyphenyl)pyridine core is assembled, the next critical step is the introduction of the fluorine atom at the 2-position. Several methods are available for this transformation, each with its own advantages and limitations.

Direct Electrophilic Fluorination Techniques

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials. Electrophilic fluorinating reagents are employed to replace a hydrogen atom directly with a fluorine atom. wikipedia.org Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgnih.gov

The site-selectivity of direct fluorination on substituted pyridines can be influenced by the electronic properties of the substituents. For 3-substituted pyridines, fluorination often occurs selectively at the 2-position, especially with electron-withdrawing or alkoxy groups at the 3-position. acs.orgnih.gov A method using silver(II) fluoride (AgF2) has been shown to be highly effective for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. nih.govresearchgate.net This reaction proceeds at ambient temperature and offers excellent selectivity. nih.gov

| Fluorinating Agent | Substrate | Selectivity |

| Silver(II) Fluoride | Pyridines and Diazines | Exclusive for position adjacent to nitrogen |

| Selectfluor® | 1,2-Dihydropyridines | Yields fluorinated 3,6-dihydropyridines |

Nucleophilic Aromatic Substitution (SNAr) for 2-Fluoro-Substitution

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into an aromatic ring. researchgate.net This reaction involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. researchgate.netepa.gov For the synthesis of 2-fluoropyridines, a common precursor is a 2-halopyridine (typically 2-chloropyridine) or a 2-nitropyridine. acs.orgresearchgate.net

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the high electronegativity of fluorine, making 2-fluoropyridines more reactive than their chloro- or bromo-analogs. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than the corresponding reaction with 2-chloropyridine. acs.orgnih.gov The presence of electron-withdrawing groups on the pyridine ring can further facilitate the SNAr reaction. Studies on 2-nitropyridines have shown that substituents like methoxy (B1213986) and methyl groups have a minor effect on the efficiency of the substitution with fluoride. researchgate.netepa.govakjournals.com

| Precursor | Reagents | Product | Key Feature |

| 2-Chloropyridine | Fluoride source (e.g., KF) | 2-Fluoropyridine | Halogen exchange |

| 2-Nitropyridine | Fluoride source (e.g., K[¹⁸F]F-K222) | 2-Fluoropyridine | Displacement of nitro group |

Fluorodecarboxylation and Halogen Exchange Strategies

Fluorodecarboxylation is a less common but viable method for introducing fluorine. This process involves the replacement of a carboxylic acid group with a fluorine atom. More prevalent are halogen exchange (HALEX) reactions, which are a subset of SNAr reactions. google.com In this context, a 2-chloropyridine or 2-bromopyridine derivative can be converted to the corresponding 2-fluoropyridine by treatment with a fluoride source. googleapis.com Anhydrous hydrogen fluoride (HF) or metal fluorides like potassium fluoride (KF) are often used. acs.org The efficiency of the halogen exchange can be influenced by the reaction conditions, including the solvent and the presence of catalysts. google.com

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgbyjus.com This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com While traditionally used for arenes, it can also be applied to the synthesis of fluoropyridines from the corresponding aminopyridines. nih.govnii.ac.jp The process involves diazotization of the aminopyridine with nitrous acid in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt. byjus.com

| Method | Precursor | Reagents | Intermediate |

| Halogen Exchange | 2-Chloropyridine | KF, HF | - |

| Balz-Schiemann | 2-Aminopyridine | HBF₄, NaNO₂ | Diazonium tetrafluoroborate |

Introduction of the 4-Methoxyphenyl (B3050149) Group at the 3-Position

The crucial step in the synthesis of the target molecule is the formation of the C-C bond between the pyridine ring and the 4-methoxyphenyl group. This is typically accomplished using a pre-functionalized 2-fluoropyridine derivative.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Negishi reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would typically involve the coupling of a 2-fluoro-3-halopyridine (where the halogen is typically Br or I) with 4-methoxyphenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. greenering.org

A typical reaction setup for the Suzuki-Miyaura coupling to synthesize this compound is presented in the table below.

| Component | Role | Example |

| Pyridine Substrate | Electrophile | 2-Fluoro-3-bromopyridine |

| Boronic Acid | Nucleophile | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(0) source | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, often with water |

| Temperature | Reaction condition | Typically elevated (e.g., 80-110 °C) |

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide or triflate, also catalyzed by palladium. acs.orgwikipedia.orglibretexts.org In this case, 2-fluoro-3-halopyridine would be reacted with a (4-methoxyphenyl)stannane reagent. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. acs.orgwikipedia.org

The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Component | Role | Example |

| Pyridine Substrate | Electrophile | 2-Fluoro-3-iodopyridine |

| Stannane Reagent | Nucleophile | Tributyl(4-methoxyphenyl)stannane |

| Catalyst | Pd(0) source | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Additives | Can enhance reaction rate | LiCl, Cu(I) salts |

| Solvent | Reaction medium | Toluene, DMF, THF |

| Temperature | Reaction condition | Often requires heating |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. wiley-vch.de To synthesize this compound, a 2-fluoro-3-halopyridine would be coupled with a (4-methoxyphenyl)zinc reagent. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents. wiley-vch.de

| Component | Role | Example |

| Pyridine Substrate | Electrophile | 2-Fluoro-3-chloropyridine |

| Organozinc Reagent | Nucleophile | (4-Methoxyphenyl)zinc chloride |

| Catalyst | Pd(0) or Ni(0) source | Pd(PPh₃)₄, Ni(acac)₂ |

| Solvent | Reaction medium | THF, Dioxane |

| Temperature | Reaction condition | Often proceeds at room temperature or with mild heating |

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.org The fluorine atom in 2-fluoropyridine can act as a directing group, facilitating lithiation at the 3-position. The resulting organolithium species can then be quenched with an appropriate electrophile to introduce the 4-methoxyphenyl group.

The process involves two key steps:

Directed ortho-Metalation: 2-Fluoropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature to generate the 2-fluoro-3-lithiopyridine intermediate.

Electrophilic Quenching: The lithiated intermediate is then reacted with an electrophilic source of the 4-methoxyphenyl group. One possible approach is the reaction with a 4-methoxy-substituted aryl halide in a subsequent transition metal-catalyzed coupling step after transmetalation of the lithium intermediate to a zinc or boron species. A more direct approach, though potentially less efficient, could involve quenching with an electrophilic boron species like a 4-methoxyphenylboronic ester, followed by an oxidative workup, though this is less common for C-C bond formation in this context. A more established route would be the transmetalation to a zinc species followed by a Negishi-type coupling with 4-iodoanisole. researchgate.net

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful control over selectivity, particularly when using starting materials with multiple reactive sites.

Chemoselectivity: In the context of cross-coupling reactions, if the 2-fluoropyridine starting material contains multiple halogens (e.g., 2-fluoro-3-bromo-5-chloropyridine), the choice of catalyst and reaction conditions can allow for selective reaction at one halogen over another. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. researchgate.net This allows for sequential functionalization.

Regioselectivity:

Cross-Coupling Reactions: When using a di- or poly-halogenated 2-fluoropyridine, the regioselectivity of the coupling is determined by the relative reactivity of the different C-X bonds. For instance, in a 2-fluoro-3,5-dibromopyridine, the C-Br bond at the 3-position is generally more reactive towards oxidative addition than the one at the 5-position due to the electronic influence of the adjacent fluorine and nitrogen atoms.

Directed ortho-Metalation: The regioselectivity of the DoM of 2-fluoropyridine is primarily governed by the directing effect of the fluorine atom, which strongly favors metalation at the C-3 position. researchgate.net

Stereoselectivity: As the final product, this compound, is achiral, stereoselectivity is not a primary concern in the final bond-forming step. However, if chiral ligands are used on the transition metal catalyst, they could potentially influence the reaction pathway, though this is not typically a key consideration for this type of synthesis.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: Cross-coupling reactions, in general, have good atom economy as most of the atoms from the reactants are incorporated into the final product. claremont.edu However, the generation of stoichiometric byproducts (e.g., salts from the base in Suzuki-Miyaura coupling, tin halides in Stille coupling) needs to be considered.

Use of Safer Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and DMF, have environmental and health concerns. The development of reactions in greener solvents like water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) is a key area of research. acs.org

Catalyst Efficiency and Reusability: The use of highly efficient catalysts at low loadings minimizes the amount of precious metal required. The development of heterogeneous or recyclable palladium catalysts can further enhance the sustainability of the process by allowing for easy separation and reuse of the catalyst. greenering.orgnih.gov Bio-inspired materials can also be used as supports for palladium catalysts. mdpi.com

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can significantly reduce energy consumption.

Waste Reduction: Choosing a synthetic route that minimizes the number of steps and avoids the use of protecting groups can lead to a significant reduction in waste generation. In this regard, directed C-H functionalization approaches are often more atom-economical than cross-coupling reactions that require pre-functionalized starting materials.

A comparison of the green metrics for different cross-coupling reactions is presented below.

| Reaction | Advantages | Disadvantages |

| Suzuki-Miyaura | Low toxicity of boron reagents; mild reaction conditions. | Generates stoichiometric salt waste. |

| Stille | Tolerant to a wide range of functional groups. | High toxicity of organotin reagents and byproducts. |

| Negishi | High reactivity and functional group tolerance. | Organozinc reagents are moisture-sensitive. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-(4-methoxyphenyl)pyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling fluorinated pyridine precursors with substituted aryl groups. For example, describes a related compound synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. To ensure purity, use column chromatography (e.g., silica gel) followed by recrystallization in solvents like ethanol or dichloromethane. Monitor reaction progress with TLC and confirm purity via HPLC or NMR spectroscopy .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in a solvent like acetone or methanol. Analyze torsion angles (e.g., C–F and C–O–CH₃ groups) to resolve molecular geometry, as demonstrated in and . Software suites like SHELX or OLEX2 refine structural parameters, while intermolecular interactions (e.g., π-π stacking) are quantified using Mercury .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to limited toxicity data (), assume acute hazards. Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Work in a fume hood to avoid inhalation of aerosols. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be analyzed?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition events (e.g., pyridine ligand loss). Apply the Vyazovkin isoconversional method () to calculate activation energy (Eₐ) from non-isothermal data. For spin crossover (SCO) studies, combine TGA with SQUID magnetometry to correlate thermal events with magnetic susceptibility changes .

Q. What strategies are effective for evaluating the biological activity of fluorinated pyridine derivatives?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized activity (e.g., kinase inhibition). Use fluorescence-based assays (e.g., FP-TK for kinases) or cellular viability assays (MTT/XTT). notes related compounds as bioactive precursors; optimize dose-response curves and validate with LC-MS to confirm cellular uptake .

Q. How can structure-activity relationships (SARs) guide drug development for this compound?

- Methodological Answer : Perform systematic substitutions on the pyridine core (e.g., varying substituents at positions 2 and 3) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins like kinases or GPCRs. Pair computational results with experimental IC₅₀ values from dose-response assays. highlights pyridine’s role in enhancing metabolic stability and protein binding—key metrics for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.